molecular formula C26H22N2O2 B393814 2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393814
M. Wt: 394.5g/mol
InChI Key: WLDBYGFQLWTYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a dihydroquinazolinone core

Preparation Methods

The synthesis of 2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxy group is introduced to the phenyl ring.

    Attachment of the Naphthyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions to attach the naphthyl group to the quinazolinone core.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-ETHOXYPHENYL)-3-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:

  • 2-(4-methoxyphenyl)-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-(4-chlorophenyl)-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-(4-bromophenyl)-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone

These compounds share a similar quinazolinone core but differ in the substituents attached to the phenyl ring. The unique combination of the ethoxyphenyl and naphthyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-naphthalen-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H22N2O2/c1-2-30-22-15-12-19(13-16-22)25-27-24-10-6-5-9-23(24)26(29)28(25)21-14-11-18-7-3-4-8-20(18)17-21/h3-17,25,27H,2H2,1H3

InChI Key

WLDBYGFQLWTYOR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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